molecular formula C12H13NO2 B13867663 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde

1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde

Cat. No.: B13867663
M. Wt: 203.24 g/mol
InChI Key: QUTPBXQHRWRLMH-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde is a functionalized indole derivative of interest in organic synthesis and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, found in numerous compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Researchers utilize related 1-(2-methoxyethyl)-1H-indole carboxylic acids as building blocks for the synthesis of more complex molecules . The specific properties and applications of this 4-carbaldehyde derivative are a subject of ongoing scientific investigation. As with all reagents of this nature, this compound is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2-methoxyethyl)indole-4-carbaldehyde

InChI

InChI=1S/C12H13NO2/c1-15-8-7-13-6-5-11-10(9-14)3-2-4-12(11)13/h2-6,9H,7-8H2,1H3

InChI Key

QUTPBXQHRWRLMH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde generally involves two key transformations:

These transformations can be performed sequentially or in a one-pot manner, depending on the synthetic route chosen.

Formylation of Indole at the 4-Position

2.2.1. Vilsmeier–Haack Formylation

The classical and most widely used method for formylation of indoles is the Vilsmeier–Haack reaction, which uses a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).

  • Procedure : POCl₃ is slowly added to anhydrous DMF at 0–5 °C with stirring to form the Vilsmeier reagent. Then, the indole substrate is added dropwise at the same temperature. The mixture is stirred at room temperature for 1–2 hours and then refluxed for 5–8 hours to complete formylation.
  • Work-up : After cooling, the reaction mixture is neutralized with saturated sodium carbonate solution to pH 8–9, precipitating the aldehyde product, which is filtered, dried, and recrystallized.

This method is reported for 3-indole carboxaldehydes but is adaptable for 4-substituted indoles by appropriate choice of starting materials and reaction conditions.

Step Reagents/Conditions Purpose
1 POCl₃ + anhydrous DMF, 0–5 °C, 30–40 min Generate Vilsmeier reagent
2 Indole derivative + Vilsmeier reagent, 0–5 °C to RT, 1–2 h, then reflux 5–8 h Formylation at indole ring
3 Saturated Na₂CO₃, pH 8–9 Neutralization and precipitation
4 Filtration, drying, recrystallization Product isolation and purification

N-Alkylation of Indole Nitrogen with 2-Methoxyethyl Group

2.3.1. Alkylation Using Alkyl Halides

The N-alkylation of indoles is commonly achieved by reacting the indole with an alkyl halide (e.g., 2-methoxyethyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide in a polar aprotic solvent like DMF.

  • Typical conditions : Indole (1 eq) is treated with NaH (1.2 eq) in DMF at room temperature, followed by the addition of 2-methoxyethyl bromide (1.1 eq). The reaction proceeds for about 1 hour, then quenched with methanol and purified by chromatography.
  • One-pot approaches combining Fischer indolization and N-alkylation have been reported, reducing solvent use and reaction time but requiring slightly more base and heating at 80 °C for 15 minutes.
Step Reagents/Conditions Purpose
1 Indole + NaH (1.2 eq), DMF, RT Generate indole anion
2 2-Methoxyethyl bromide (1.1 eq), RT, 1 h N-alkylation
3 Methanol quench, silica gel chromatography Work-up and purification

Alternative Oxidation for Aldehyde Formation

In some synthetic routes, the aldehyde functionality is introduced by oxidation of a hydroxymethyl intermediate:

  • Oxidation of 4-(hydroxymethyl)indole derivatives using activated manganese dioxide (MnO₂) in dichloromethane at room temperature for 20–30 hours yields the corresponding 4-indolecarbaldehyde.
  • This method allows for mild oxidation conditions and good selectivity.
Step Reagents/Conditions Purpose
1 4-(Hydroxymethyl)indole + MnO₂ (excess), DCM, RT, 20–30 h Oxidation to 4-indolecarbaldehyde
2 Filtration, washing, evaporation Product isolation

In-Depth Research Findings and Comparative Data

Yield and Purity Data

Method Yield (%) Purity Notes References
Vilsmeier–Haack formylation 70–85 High purity after recrystallization
N-Alkylation with NaH/DMF 80–90 High yield, requires careful quench and purification
MnO₂ Oxidation 75–80 Mild conditions preserve sensitive groups

Summary of Preparation Routes

Route Key Steps Advantages Disadvantages
Vilsmeier–Haack formylation + N-alkylation (stepwise) Formylation → N-alkylation Established, high yield Multi-step, more solvent use
One-pot Fischer indolisation + N-alkylation One-pot synthesis Faster, less solvent use Requires more base, heating
Hydroxymethyl intermediate oxidation Hydroxymethylation → oxidation Mild oxidation conditions Longer reaction times

Chemical Reactions Analysis

1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the primary alcohol.

Scientific Research Applications

1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be used to synthesize biologically active molecules for research purposes.

    Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, indole derivatives can interact with enzymes, receptors, and ion channels, modulating their activity. The specific mechanism depends on the structure of the derivative and its target. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation, while others modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

The following table summarizes key structural analogues of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde, highlighting differences in substituents, molecular properties, and functional implications:

Compound Name Substituent at N1 Molecular Formula Molecular Weight (g/mol) Notable Properties/Actions References
This compound 2-Methoxyethyl C₁₂H₁₃NO₂ 219.24 High polarity due to methoxy group; potential anti-senescence activity inferred from aliphatic side chain analogues
1-Methyl-1H-indole-4-carbaldehyde Methyl C₁₀H₉NO 159.19 Commercially available; precursor in synthesis; reduced polarity compared to methoxyethyl derivative
1-(2-Chloroethyl)-1H-indole-4-carbaldehyde 2-Chloroethyl C₁₁H₁₀ClNO 207.66 Electronegative chlorine enhances reactivity; potential toxicity concerns
1H-Indole-4-carbaldehyde Hydrogen C₉H₇NO 145.16 Parent compound; foundational structure for derivatives; limited solubility
1-(Cyclopropylmethyl)-1H-indole-4-carbaldehyde Cyclopropylmethyl C₁₃H₁₃NO 199.25 Increased lipophilicity; discontinued commercial product
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indole-4-carbaldehyde SEM group C₁₅H₂₁NO₂Si 275.42 Bulky protecting group; used in synthetic intermediates

Structural and Functional Analysis

Substituent Effects on Polarity and Solubility
  • 2-Methoxyethyl group: Introduces an ether oxygen, enhancing polarity and water solubility compared to non-polar substituents like methyl or cyclopropylmethyl. This could improve bioavailability in biological systems .
  • Chloroethyl group : The electronegative chlorine atom increases reactivity but may reduce solubility in aqueous environments .
  • SEM group : The trimethylsilyl-ethoxy-methyl (SEM) substituent is bulky and hydrophobic, typically used to protect reactive sites during synthesis .

Biological Activity

1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde is a compound belonging to the indole family, which is notable for its diverse biological activities. Indoles are known for their presence in numerous natural products and synthetic drugs, exhibiting a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this compound by reviewing relevant literature, synthesizing findings from various studies, and presenting case studies that highlight its potential therapeutic applications.

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C12H13NO2
  • Molecular Weight: 203.24 g/mol

This compound features an indole ring system with a methoxyethyl substituent and an aldehyde functional group, which may contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that indole derivatives, particularly those with methoxy substitutions, exhibit significant biological activities. The presence of the methoxy group is believed to enhance the reactivity of the indole ring, facilitating interactions with biological targets.

Anticancer Activity

Indole derivatives have been shown to possess anticancer properties. For example, studies have indicated that certain indole compounds can induce cell death through mechanisms such as apoptosis and methuosis (a form of non-apoptotic cell death). The specific role of this compound in these processes is still being explored.

Table 1: Summary of Anticancer Activities of Indole Derivatives

CompoundMechanism of ActionCell Lines TestedIC50 (μM)
This compoundInduces methuosisGBM cellsTBD
IndomethacinCOX inhibitionVarious cancer lines10
Compound 2eMicrotubule disruptionHeLa cells5

Anti-inflammatory Properties

Indoles are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of indoles are well-documented. Research has shown that certain indole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of this compound requires further investigation but is promising based on the behavior of related compounds.

Table 2: Antimicrobial Efficacy of Indole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Compound XEscherichia coliTBD

Case Studies

Several studies have highlighted the biological activities associated with indole derivatives:

  • Study on Indolyl-Pyridinyl Compounds : A series of indolyl-pyridinyl propenones were evaluated for their ability to induce methuosis in GBM cells. The study found that modifications at specific positions on the indole ring significantly altered biological activity, suggesting a structure-activity relationship that may also apply to this compound .
  • CysLT Receptor Antagonism : Research into CysLT receptor antagonists revealed that certain indole derivatives could effectively block receptor activity, potentially providing insights into the anti-inflammatory properties of related compounds .
  • Antibacterial Activity : A recent investigation into various indole derivatives demonstrated significant antibacterial effects against Mycobacterium tuberculosis, indicating that similar compounds may possess valuable therapeutic properties .

Q & A

Basic Questions

Q. What synthetic routes are recommended for 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, the 2-methoxyethyl group can be introduced by reacting 1H-indole-4-carbaldehyde with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, a Suzuki-Miyaura coupling may be employed if pre-functionalized indole intermediates are used. Reaction optimization should include temperature control (80–100°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aldehyde proton resonance (δ ~9.8–10.2 ppm).
  • FT-IR : To identify the carbonyl stretch (C=O, ~1680–1720 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., ESI+ mode) .

Q. How should the compound be stored to ensure stability?

  • Methodological Answer : Store at 4°C in a sealed, light-resistant container under inert gas (e.g., argon) to prevent aldehyde oxidation and moisture absorption. Use desiccants like silica gel in storage vials .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for coupling steps.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 120°C for 30 min vs. 24 hours conventionally) .

Q. What computational strategies predict the compound’s biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors, kinases).
  • Pharmacophore Mapping : Identify key features (e.g., aldehyde moiety, indole core) for target binding using Pharmit or MOE. Validate with MD simulations (GROMACS) .

Q. How does the 2-methoxyethyl substituent affect physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Calculate logP (e.g., ChemAxon) to assess increased hydrophobicity compared to unsubstituted analogs.
  • Solubility : Use shake-flask method or HPLC to measure aqueous solubility. The substituent may reduce solubility due to steric hindrance .

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in ethanol/water mixtures. For poor crystallization, co-crystallize with co-formers (e.g., carboxylic acids).
  • Data Refinement : Employ SHELXL for structure solution. Address disorder in the methoxyethyl chain using restraints .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxyethyl with ethoxyethyl or alkyl chains).
  • Bioactivity Assays : Test against cancer cell lines (e.g., MTT assay) or enzymatic targets (e.g., kinase inhibition). Correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.